molecular formula C20H22N4O2 B5823860 N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide

Numéro de catalogue B5823860
Poids moléculaire: 350.4 g/mol
Clé InChI: VTEYSQKCTKOJPY-OEAKJJBVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide, also known as INH1, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound has been shown to have promising anti-tumor properties, making it a valuable tool in cancer research. In

Mécanisme D'action

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide inhibits the activity of the Rho kinase (ROCK) pathway, which is involved in multiple cellular processes, including cell migration, proliferation, and survival. By inhibiting this pathway, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide can prevent cancer cells from spreading and growing. Additionally, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to inhibit the activity of STAT3, a transcription factor that is frequently overexpressed in cancer cells. This further contributes to N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide's anti-tumor properties.
Biochemical and Physiological Effects:
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide inhibits the activity of the ROCK pathway and STAT3, as previously mentioned. Physiologically, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide induces apoptosis in cancer cells, preventing them from growing and spreading.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide in lab experiments is its specificity for the ROCK pathway and STAT3. This allows researchers to target these pathways specifically, without affecting other cellular processes. Additionally, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to have low toxicity in normal cells, making it a safe tool for cancer research. One limitation of using N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide is its relatively low potency compared to other cancer drugs. This may limit its effectiveness as a standalone therapy, but it can still be used in combination with other drugs to enhance their efficacy.

Orientations Futures

There are several future directions for N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide research. One potential application is in combination therapy with other cancer drugs. N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been shown to enhance the efficacy of other drugs, such as gemcitabine, in treating pancreatic cancer cells. Additionally, researchers could explore the use of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide in treating other diseases that involve the ROCK pathway, such as cardiovascular disease and neurological disorders. Finally, researchers could investigate the use of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide as a tool to study the ROCK pathway and its role in cellular processes beyond cancer.
Conclusion:
In conclusion, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide is a small molecule inhibitor with promising anti-tumor properties. Its specificity for the ROCK pathway and STAT3 makes it a valuable tool in cancer research. While it has some limitations, such as its relatively low potency, it can still be used in combination with other drugs to enhance their efficacy. There are several future directions for N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide research, including combination therapy, exploring its use in other diseases, and studying the ROCK pathway beyond cancer.

Méthodes De Synthèse

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide can be synthesized using a multistep process that involves the reaction of multiple reagents. The first step involves the reaction of 3-aminophenylcyclopentanecarboxylic acid with isonicotinoyl hydrazine in the presence of a coupling agent. The resulting product is then reacted with ethyl chloroformate to form the ethyl ester. Finally, the ethyl ester is reacted with hydrazine hydrate to form the desired product, N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide.

Applications De Recherche Scientifique

N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of multiple cancer cell lines, including breast, pancreatic, and prostate cancer cells. N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a valuable tool in developing new cancer therapies.

Propriétés

IUPAC Name

N-[(E)-1-[3-(cyclopentanecarbonylamino)phenyl]ethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(23-24-20(26)16-9-11-21-12-10-16)17-7-4-8-18(13-17)22-19(25)15-5-2-3-6-15/h4,7-13,15H,2-3,5-6H2,1H3,(H,22,25)(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEYSQKCTKOJPY-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.